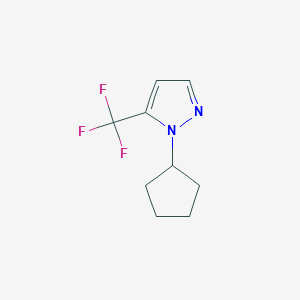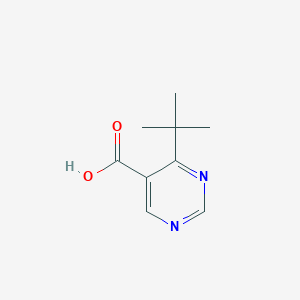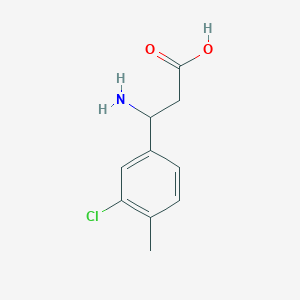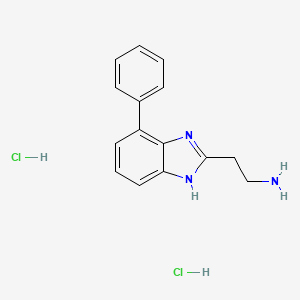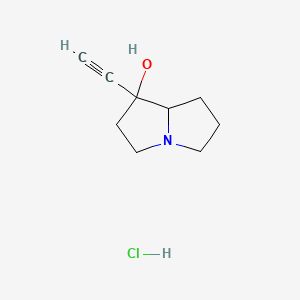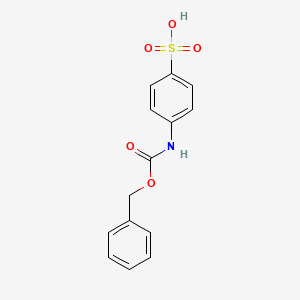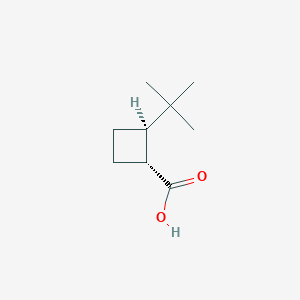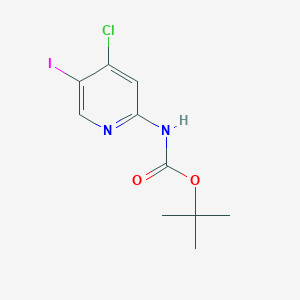
Tert-butyl (4-chloro-5-iodopyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H12ClIN2O2. It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-5-iodopyridine as the key starting material.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make this compound amenable to various substitution reactions. For example, it can undergo nucleophilic substitution with different nucleophiles to introduce new functional groups.
Cross-Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation/Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed depend on the specific reactions undertaken. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.
科学的研究の応用
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Synthesis: The compound can be used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Bioconjugation: The carbamate group allows for bioconjugation, facilitating the attachment of the compound to biomolecules for various applications.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: The compound’s reactivity makes it useful in catalytic processes, including those involving transition metals.
作用機序
The mechanism by which tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate exerts its effects depends on the specific application
Covalent Bond Formation: The reactive groups can form covalent bonds with target molecules, altering their function.
Coordination to Metals: In catalytic applications, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.
類似化合物との比較
- tert-Butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Uniqueness:
- Positional Isomerism: The position of the chloro and iodo substituents on the pyridine ring distinguishes tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate from its isomers. This positional difference can significantly impact the compound’s reactivity and applications.
- Reactivity: The specific arrangement of substituents can influence the compound’s reactivity in substitution and cross-coupling reactions, making it more suitable for certain synthetic applications compared to its isomers.
特性
分子式 |
C10H12ClIN2O2 |
|---|---|
分子量 |
354.57 g/mol |
IUPAC名 |
tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChIキー |
BQQJKAKSYWWJNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
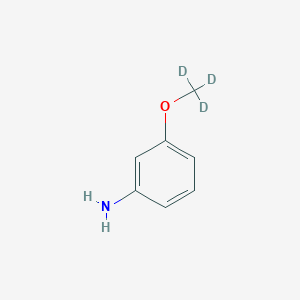
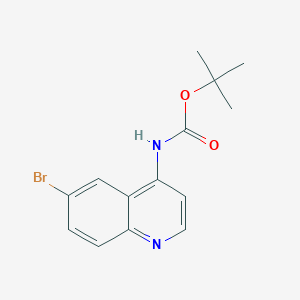
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
